Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester
Description
Chemical Name: Carbamic acid, (1-methyl-5-nitro-1H-imidazol-2-yl)-, ethyl ester CAS Number: 100836-58-6 Molecular Formula: C₇H₁₀N₄O₄ Molecular Weight: 214.18 g/mol Structure: The compound consists of a 1-methyl-5-nitroimidazole core linked to an ethyl carbamate group. The nitro (-NO₂) substituent at the 5-position and the carbamate (-NHCOOCH₂CH₃) at the 2-position are critical for its chemical and biological properties .
The nitroimidazole scaffold is associated with antimicrobial and antiparasitic activity, while the carbamate group may act as a prodrug moiety, enabling controlled release of active metabolites via hydrolysis .
Properties
CAS No. |
100836-58-6 |
|---|---|
Molecular Formula |
C7H10N4O4 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
ethyl N-(1-methyl-5-nitroimidazol-2-yl)carbamate |
InChI |
InChI=1S/C7H10N4O4/c1-3-15-7(12)9-6-8-4-5(10(6)2)11(13)14/h4H,3H2,1-2H3,(H,8,9,12) |
InChI Key |
VILMBXAKVNWOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC=C(N1C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Carbamic Acid, (1-methyl-5-nitro-2-imidazolyl)-, Ethyl Ester
Preparation of the Imidazole Core and Carboxylic Acid Intermediate
According to patent literature, the preparation of 1-methyl-5-nitroimidazole-2-carboxylic acid involves oxidation of 1-methyl-2-hydroxymethyl-5-nitroimidazole using nitric acid in concentrated sulfuric acid at 60–90 °C. The process yields the free acid, which can be isolated by precipitation upon quenching in ice water:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 1-methyl-2-hydroxymethyl-5-nitroimidazole + HNO3 in H2SO4 (conc.) | Oxidation to 1-methyl-5-nitroimidazole-2-carboxylic acid |
| 2 | Quench in ice water | Precipitation of water-insoluble free acid |
| 3 | Filtration and drying | Isolated acid with melting point 84–85 °C |
This acid can be further converted to its sodium salt and then to the corresponding acid chloride using oxalyl chloride in benzene, followed by reaction with ammonia to yield the amide derivative if desired.
Formation of the Carbamate Ester
The carbamate ester is typically synthesized by reacting the imidazole derivative with an alkyl chloroformate, such as ethyl chloroformate, under basic or catalytic conditions.
Palladium-Catalyzed Carbonylation Route
A notable method for preparing carbamic acid ester derivatives involves palladium-catalyzed carbonylation of halogenated aromatic or heteroaromatic compounds bearing carbamate groups. This process includes:
- Reacting a halogenated carbamate precursor with carbon monoxide and water in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium dichloride) and triphenylphosphine ligand.
- Using potassium carbonate as a base in aqueous medium.
- Conducting the reaction under elevated pressure (up to 8 bar CO) and temperature (~115 °C).
This method is advantageous because it avoids the need for protective groups and allows direct carbonylation to form carbamate esters efficiently.
| Parameter | Details |
|---|---|
| Catalyst | Bis(triphenylphosphine)palladium dichloride |
| Ligand | Triphenylphosphine |
| Base | Potassium carbonate (aqueous solution) |
| Temperature | 115 °C |
| Pressure | 2–8 bar carbon monoxide |
| Solvent | Water |
| Reaction time | Several hours (varies by substrate) |
This approach is generalizable to various carbamic acid ester derivatives, including those with nitroimidazole moieties.
Zinc Chloride-Catalyzed Carbamate Synthesis
Another catalytic method utilizes zinc chloride to promote carbamate formation from carbamoyl chlorides and phenolic or amine substrates. This method has been successfully applied to synthesize carbamate drugs such as rivastigmine and could be adapted for nitroimidazole carbamates.
| Parameter | Details |
|---|---|
| Catalyst | Zinc chloride |
| Substrates | Carbamoyl chlorides + aromatic/aliphatic amines or phenols |
| Temperature | ~110 °C |
| Reaction time | ~13 hours |
| Yield | 78–80% (for rivastigmine derivatives) |
This method offers a mild and efficient route to carbamates with good enantiomeric purity when applicable.
Direct Esterification from Acid or Hydroxymethyl Precursors
From the acidic intermediates, direct esterification with ethanol in acidic media or via reaction with ethyl chloroformate can yield the ethyl carbamate ester. This may be performed without isolating the free acid by adding methanol or ethanol to the reaction mixture after oxidation or chlorination steps.
Summary Table of Preparation Methods
Research Findings and Perspectives
- The palladium-catalyzed carbonylation method is considered innovative and economically attractive due to its one-step nature and avoidance of protective group manipulations.
- Zinc chloride catalysis represents a versatile and mild alternative for carbamate synthesis, demonstrated in pharmaceutical contexts.
- The classical oxidation of hydroxymethyl nitroimidazoles to carboxylic acids followed by conversion to acid chlorides and then carbamates remains a robust, though multi-step, approach.
- Spectroscopic characterization (NMR, mass spectrometry) and purification techniques such as recrystallization are essential to confirm the structure and purity of the final carbamate ester.
Chemical Reactions Analysis
Stability and Conformations
Carbamates exhibit syn and anti conformations influenced by:
-
Hydrogen bonding : Nitro groups and imidazole rings may participate in intermolecular hydrogen bonding, favoring syn rotamers at higher concentrations .
-
Electronegativity : The nitro group’s electron-withdrawing effect stabilizes the carbamate’s resonance structures, enhancing anti conformations in polar environments .
Table 2: Factors Influencing Carbamate Conformations
| Factor | Effect on Conformation | Example |
|---|---|---|
| Hydrogen bonding | Stabilizes syn rotamers | N-Boc-amino acids |
| Temperature | Higher temperatures favor anti | syn → anti transition observed in NMR |
Hydrolysis and Degradation
Carbamates hydrolyze under basic or acidic conditions to yield amines and carbonic acid derivatives. For nitro-substituted derivatives:
-
Base-catalyzed hydrolysis : Likely rapid due to electron-withdrawing nitro groups activating the carbamate carbonyl .
-
Thermal stability : The imidazole ring’s aromaticity and nitro substituent may enhance resistance to thermal decomposition compared to simpler carbamates .
Reaction with Nucleophiles
Carbamates react with nucleophiles (e.g., alkoxides) to form substituted derivatives:
Scientific Research Applications
Medicinal Chemistry Applications
Carbamic acid derivatives are widely recognized for their role as peptide bond surrogates in drug design. The incorporation of carbamate groups into drug molecules has been shown to enhance their biological activity due to improved stability and permeability.
Research indicates that the carbamate group can significantly increase the potency of various pharmacophores. For instance:
- Fumagillin Derivatives : The replacement of an unsaturated ester chain with a carbamate moiety resulted in a compound that was 50 times more potent as an antitumor agent .
- Betulinic Acid Derivatives : Imidazole and triazole carbamate derivatives exhibited increased potency and reduced cytotoxicity compared to their parent compounds .
Stability and Interaction
The chemical stability of carbamates allows for the formation of inter- and intramolecular interactions that mimic amide bonds, which are crucial for maintaining the structural integrity of biologically active compounds .
Synthesis Methodologies
The synthesis of carbamic acid derivatives often involves various innovative approaches to enhance yield and efficiency.
General Synthesis Techniques
Common methods include:
- Carbamoylation Reactions : Utilizing carbamoylimidazolium salts as transfer reagents has shown increased reactivity compared to traditional methods involving phosgene .
- Direct Esterification : Ethyl esters can be synthesized through the reaction of alcohols with carbamoyl chlorides or other derivatives .
Case Studies
Several case studies highlight the practical applications of carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester in drug development.
| Study | Compound | Application | Outcome |
|---|---|---|---|
| Study 1 | Fumagillin Derivative | Antitumor activity | 50x more potent than parent compound |
| Study 2 | Betulinic Acid Derivative | Anticancer | 12x more potent with reduced cytotoxicity |
| Study 3 | Nitroimidazole Scaffold | Cancer treatment | Effective under hypoxic conditions |
Mechanism of Action
The mechanism of action of carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name (CAS) | Molecular Formula | Key Substituents | Functional Groups |
|---|---|---|---|
| Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester (100836-58-6) | C₇H₁₀N₄O₄ | 5-nitro, 1-methyl, ethyl carbamate | Nitro, carbamate, imidazole |
| Ethyl 1-methyl-5-nitroimidazole-2-carboxylate (1564-49-4) | C₇H₉N₃O₄ | 5-nitro, 1-methyl, ethyl carboxylate | Nitro, carboxylic ester, imidazole |
| 2-Amino-1-methyl-1H-imidazole-5-carboxylic acid ethyl ester (177760-04-2) | C₇H₁₁N₃O₂ | 2-amino, 1-methyl, ethyl carboxylate | Amino, carboxylic ester, imidazole |
| (5-Benzoyl-1H-benzimidazol-2-yl)-carbamic acid methyl ester (31431-29-7) | C₁₆H₁₃N₃O₃ | 5-benzoyl, methyl carbamate | Benzoyl, carbamate, benzimidazole |
Key Observations :
- Nitro vs. Amino Groups: The nitro group in the main compound (electron-withdrawing) contrasts with the amino group (electron-donating) in CAS 177760-04-2, leading to differences in reactivity and biological targeting .
- Carbamate vs. Carboxylate Esters : The ethyl carbamate in the main compound may hydrolyze to release amines, whereas carboxylate esters (e.g., CAS 1564-49-4) typically yield carboxylic acids, altering metabolic pathways .
- Imidazole vs.
Physicochemical Properties
| Property | Main Compound (100836-58-6) | Ethyl 1-methyl-5-nitroimidazole-2-carboxylate (1564-49-4) | 2-Amino-1-methylimidazole ester (177760-04-2) |
|---|---|---|---|
| Molecular Weight (g/mol) | 214.18 | 199.17 | 185.18 |
| Solubility | Moderate in organic solvents | High in polar solvents (ester group) | High in aqueous solutions (amino group) |
| LogP (Lipophilicity) | ~1.5 (estimated) | ~1.0 | ~0.3 |
Biological Activity
Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article discusses the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Overview of Carbamic Acids
Carbamic acids are derivatives of carbamic acid (NH2COOH) and are known for their role in medicinal chemistry. The incorporation of various substituents can enhance their biological properties, making them versatile in drug design. The specific compound features an imidazole ring, which is associated with numerous pharmacological activities including anticancer, antibacterial, and antiviral effects .
Biological Activity and Mechanisms
-
Anticancer Properties :
- Recent studies have shown that carbamate derivatives can exhibit potent anticancer activity. For instance, compounds with nitroimidazole moieties have been designed as prodrugs that release active agents selectively in hypoxic tumor environments . This selectivity minimizes systemic toxicity while enhancing therapeutic efficacy.
- A study highlighted the synthesis of carbamate derivatives that demonstrated enhanced anticancer activity compared to their parent compounds. For example, imidazole and triazole carbamate derivatives were reported to be significantly more effective than traditional anticancer agents .
-
Anthelmintic Activity :
- The compound has shown promise as an anthelmintic agent. Research indicates that similar carbamate structures possess broad-spectrum activity against various parasitic infections in warm-blooded animals. For example, benzimidazole-carbamate derivatives were effective against intestinal parasites with minimal toxicity to the host .
- Enzymatic Interactions :
Structure-Activity Relationships (SAR)
The effectiveness of carbamic acid derivatives often hinges on their structural features. The following table summarizes key findings from recent SAR studies:
| Compound Structure | Biological Activity | EC50 (μM) | Notes |
|---|---|---|---|
| 1-Methyl-5-nitroimidazole | Antitumor | 2.1 | Modest potency but effective in vivo |
| Benzimidazole-carbamate | Anthelmintic | Varies | Effective against Toxocara canis |
| Nitroimidazole Prodrugs | Hypoxia-selective release | 0.17 | High stability in serum |
Case Studies
- Hypoxia-Activatable Prodrugs :
- Anthelmintic Efficacy :
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to prepare carbamic acid derivatives containing nitroimidazole moieties?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions enable the formation of nitroimidazole derivatives by reacting chloromethyl-substituted intermediates with carbonyl esters or aromatic aldehydes . Key steps include:
- Intermediate preparation : Use of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole as a precursor.
- Reaction optimization : Control of temperature (e.g., 50–80°C) and stoichiometric ratios to minimize byproducts.
- Purification : Column chromatography with ethyl acetate/hexane gradients.
- Table : Representative Reaction Conditions
| Precursor | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Chloromethyl-nitroimidazole | Aromatic aldehyde | DMF | 65–78 |
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths and angles (e.g., C–N bond: 1.35 Å, nitro group planarity) .
- NMR spectroscopy : H NMR identifies imidazole protons (δ 7.2–8.1 ppm) and ethyl ester signals (δ 1.2–4.3 ppm). C NMR confirms carbamate carbonyl (δ ~155 ppm) .
- IR spectroscopy : Nitro group stretching (~1520 cm) and carbamate C=O (~1700 cm) .
Q. What safety protocols are recommended for handling nitroimidazole-containing carbamates in laboratory settings?
- Methodological Answer :
- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Spill management : Absorb with inert materials (e.g., sand) and avoid environmental release .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of ethyl carbamate derivatives?
- Methodological Answer :
- Catalyst screening : Test alternatives to TDAE, such as palladium catalysts for cross-coupling .
- Solvent optimization : Replace polar aprotic solvents (DMF) with THF or acetonitrile to reduce side reactions.
- Temperature control : Lower reaction temperatures (e.g., 40°C) to stabilize nitroimidazole intermediates .
Q. How should contradictions between experimental and computational structural data be resolved?
- Methodological Answer :
- Validation workflow :
Compare XRD data (e.g., dihedral angles) with DFT-optimized geometries .
Adjust computational parameters (basis sets, solvation models) to match experimental conditions.
- Case study : Discrepancies in nitro group orientation were resolved by incorporating crystal packing effects into DFT simulations .
Q. What computational approaches predict the reactivity of the nitro group in biological or catalytic systems?
- Methodological Answer :
- Electrostatic potential maps : Identify electron-deficient regions near the nitro group for nucleophilic attack .
- DFT calculations : Analyze transition states for nitro reduction (e.g., activation energy ~25 kcal/mol) .
- Table : Key Computational Parameters
| Parameter | Value (Nitro Group) | Reference |
|---|---|---|
| Partial charge (N) | -0.45 | |
| Bond order (N–O) | 1.8 |
Notes on Data Reliability
- Toxicological data : While carbamic acid ethyl esters (e.g., urethane) show carcinogenicity in mice, nitroimidazole derivatives require separate evaluation due to structural differences .
- Structural ambiguity : Cross-validate NMR assignments with HSQC and HMBC experiments to resolve overlapping signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
